molecular formula C8H8BrN3 B8339282 2-Amino-2-(6-bromopyridin-2-yl)propanenitrile

2-Amino-2-(6-bromopyridin-2-yl)propanenitrile

Cat. No. B8339282
M. Wt: 226.07 g/mol
InChI Key: FTTXNZAYCBRYDW-UHFFFAOYSA-N
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Patent
US08691821B2

Procedure details

A 250 mL round-bottomed flask equipped with a magnetic stirring bar was charged with 1-(6-bromopyridin-2-yl)ethanone (5.00 g, 25.00 mmol), ammonium chloride (1.538 g, 28.7 mmol), ammonia (3.3 mL, 25.00 mmol), ethanol (7.5 mL), and water (6.3 mL). The resulting suspension was treated with sodium cyanide (1.409 g, 28.7 mmol), and the flask was quickly sealed with a rubber stopper. The mixture was stirred overnight. The reaction was extracted with dichloromethane (3×), the combined organic layer was washed with water to remove the remaining sodium cyanide, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure to afford title compound (quant.) as yellowish sticky oil residue which was used without purification. Mass spec.: 225.9 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.538 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.409 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8](=O)[CH3:9])[CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+:12].[NH3:13].[C-:14]#N.[Na+]>O.C(O)C>[NH2:12][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)([CH3:9])[C:14]#[N:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C)=O
Name
Quantity
1.538 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.3 mL
Type
reactant
Smiles
N
Name
Quantity
6.3 mL
Type
solvent
Smiles
O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.409 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round-bottomed flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
the flask was quickly sealed with a rubber stopper
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
the combined organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
to remove the remaining sodium cyanide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C#N)(C)C1=NC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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